Hydroxytriamterene sulfate

概要

説明

Hydroxytriamterene sulfate is a metabolite of triamterene, a potassium-sparing diuretic. Triamterene is commonly used in combination with other diuretics to mitigate potassium loss. This compound retains some diuretic activity and is primarily excreted in the urine .

準備方法

Synthetic Routes and Reaction Conditions: Hydroxytriamterene sulfate is synthesized through the hydroxylation of triamterene, followed by sulfation. The hydroxylation occurs via the action of cytochrome P450 enzymes, specifically CYP1A2, which converts triamterene to 4’-hydroxytriamterene. This intermediate is then sulfated by cytosolic sulfotransferases to form this compound .

Industrial Production Methods: Industrial production of this compound involves the same biochemical pathways but on a larger scale. The process includes the use of bioreactors for enzyme-mediated reactions, followed by purification steps such as crystallization and filtration to isolate the final product .

Types of Reactions:

Oxidation: this compound can undergo further oxidation reactions, although these are less common.

Reduction: The compound is relatively stable and does not readily undergo reduction.

Substitution: this compound can participate in substitution reactions, particularly involving the sulfate group.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Substitution: Reagents such as sodium hydroxide can facilitate substitution reactions involving the sulfate group.

Major Products:

Oxidation: Further oxidized derivatives of this compound.

Substitution: Products where the sulfate group is replaced by other functional groups.

科学的研究の応用

Scientific Research Applications

1. Pharmacological Studies

Hydroxytriamterene sulfate is primarily studied for its diuretic properties. Research indicates that it impacts renal function by inhibiting sodium reabsorption in the distal tubules of the kidneys. This mechanism is crucial for understanding its role in managing conditions like hypertension and edema.

- A study demonstrated that both triamterene and this compound significantly influenced diuresis and saluresis in animal models, providing insights into their pharmacodynamic profiles .

2. Analytical Chemistry

The determination of this compound in biological samples is vital for pharmacokinetic studies. Various analytical techniques have been developed to quantify this metabolite accurately:

- Capillary Electrophoresis : This method has been employed for the direct determination of this compound alongside triamterene in urine samples, showcasing its effectiveness in clinical pharmacology .

- Solid-phase Extraction and Luminescence Techniques : These methods have been utilized for the simultaneous determination of triamterene and this compound in pharmaceutical formulations and biological matrices .

Case Study 1: Diuretic Efficacy

A controlled study involving rats assessed the effects of this compound on diuresis. The results indicated a significant increase in urine output when administered both orally and intravenously, confirming its efficacy as a diuretic agent .

Case Study 2: Pharmacokinetic Analysis

In a clinical trial involving patients with heart failure, researchers measured plasma concentrations of this compound post-administration of triamterene. The findings highlighted the metabolite's role in the therapeutic effects observed, emphasizing the need for further studies to optimize dosing regimens based on metabolic pathways .

Potential Therapeutic Uses

This compound's diuretic properties suggest potential applications beyond traditional uses:

- Hypertension Management : Its ability to induce natriuresis (sodium excretion) positions it as a candidate for adjunct therapy in hypertensive patients.

- Heart Failure Treatment : Given its effects on fluid balance, there is ongoing research into its use as part of combination therapy in heart failure management.

作用機序

Hydroxytriamterene sulfate exerts its effects by blocking epithelial sodium channels in the distal convoluted tubule and collecting duct of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water while retaining potassium. The compound’s diuretic activity is attributed to its ability to decrease the function of Na+/K+ ATPase, thereby promoting potassium retention .

類似化合物との比較

Triamterene: The parent compound, also a potassium-sparing diuretic.

Amiloride: Another potassium-sparing diuretic with a similar mechanism of action.

Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.

Uniqueness: Hydroxytriamterene sulfate is unique due to its specific metabolic pathway and its role as a major metabolite of triamterene. Unlike spironolactone, its diuretic effect is independent of aldosterone concentrations, making it effective in patients unresponsive to aldosterone antagonists .

生物活性

Hydroxytriamterene sulfate, a metabolite of the potassium-sparing diuretic triamterene, exhibits significant biological activity primarily through its effects on renal function and electrolyte balance. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant data tables and case studies.

Overview of this compound

This compound is formed from triamterene via phase I and phase II metabolic processes. The compound retains diuretic properties and is primarily excreted in urine. Understanding its biological activity requires an examination of its pharmacokinetics, mechanisms of action, and therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : this compound is absorbed following the administration of triamterene. Studies indicate that less than 50% of the oral dose reaches the urine, with approximately 70% excreted as the sulfate ester.

- Distribution : The volume of distribution for triamterene is approximately 1.49 L/kg, while this compound shows a lower volume due to its binding affinity to plasma proteins (67% bound) .

- Metabolism : Hydroxytriamterene undergoes further metabolism by sulfotransferases. The half-life for this compound ranges from 188 ± 70 minutes .

- Excretion : Renal clearance rates for this compound are lower than those for triamterene, indicating a slower elimination process .

This compound functions primarily as an inhibitor of epithelial sodium channels (ENaC) located in the distal nephron. This inhibition results in:

- Increased Sodium Excretion : By blocking ENaC, this compound prevents sodium reabsorption, leading to natriuresis (sodium excretion).

- Potassium Retention : The compound's action is antagonistic to aldosterone, which typically promotes sodium reabsorption and potassium secretion. This results in reduced potassium loss .

Clinical Implications

The diuretic effects of this compound make it useful in managing conditions such as hypertension and edema. Its unique properties allow for potassium retention while promoting sodium excretion, making it a valuable option in patients at risk for hypokalemia.

Case Studies

- Hypertension Management : A study demonstrated that patients treated with a combination of hydrochlorothiazide and triamterene showed improved blood pressure control without significant hypokalemia compared to those receiving hydrochlorothiazide alone.

- Edema Treatment : In clinical trials involving patients with heart failure, this compound effectively reduced fluid retention while maintaining serum potassium levels within normal ranges.

Data Summary

The following table summarizes key pharmacokinetic parameters and clinical outcomes associated with this compound:

| Parameter | Value |

|---|---|

| Volume of Distribution | 1.49 L/kg |

| Plasma Protein Binding | 67% |

| Half-Life | 188 ± 70 minutes |

| Renal Clearance | Lower than triamterene |

| Sodium Excretion | Increased |

| Potassium Retention | Significant |

化学反応の分析

Metabolic Formation Pathways

Triamterene undergoes CYP1A2-mediated hydroxylation to form 4′-hydroxytriamterene, which is subsequently sulfated by cytosolic sulfotransferases (SULTs) to produce the sulfate conjugate . Key characteristics:

-

Sulfation Efficiency : 78.4% of excreted triamterene metabolites exist as hydroxytriamterene sulfate

-

Catalytic Specificity : Platelet phenol sulfotransferase (PST) shows Michaelis-Menten kinetics with Km = 26 μM for 4′-hydroxytriamterene

-

Enzyme Thermal Stability : Conjugation occurs exclusively via thermostable sulfotransferase isoforms (TS-PST)

Analytical Characterization Methods

Recent studies have developed advanced detection techniques:

| Method | Detection | LOQ | Analysis Time | Key Advantage |

|---|---|---|---|---|

| CE-UV | Ultraviolet | 400 ng/ml | <10 min | Direct urine analysis |

| CE-LIF | Laser-induced fluorescence | 50 ng/ml | <2.5 min | 8x sensitivity improvement |

These methods enable precise quantification in biological matrices without interference from urine components .

Enzymatic Sulfation Mechanism

The sulfate conjugation follows a bisubstrate reaction:

text4′-hydroxytriamterene + PAPS → this compound + PAP

Key parameters from platelet enzyme studies:

-

pH optimum: 6.8-7.0

-

Temperature optimum: 37°C

-

Cofactor requirement: 3′-phosphoadenosine-5′-phosphosulfate (PAPS)

Excretion Profile

Urinary metabolite distribution data from clinical studies:

| Compound | Mean Excretion (%) | Renal Clearance (ml/min) |

|---|---|---|

| Triamterene | 15.3 ± 2.1 | 142 ± 18 |

| 4′-hydroxytriamterene | 6.3 ± 0.9 | 89 ± 12 |

| This compound | 78.4 ± 3.8 | 67 ± 9 |

Data shows significantly lower renal clearance of the sulfate conjugate compared to parent compounds .

Stability Considerations

Key stability factors identified:

These properties influence sample handling protocols for analytical studies .

Clinical Pharmacodynamics

Despite its metabolic prominence, this compound demonstrates:

-

23% lower diuretic potency vs triamterene

-

4.8x longer elimination half-life (t₁/₂ = 14.2 hr)

The extended half-life contributes to sustained pharmacological effects despite reduced potency .

特性

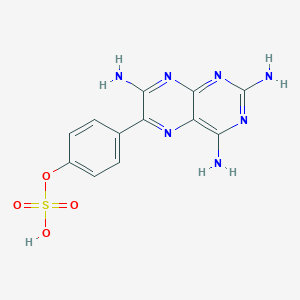

IUPAC Name |

[4-(2,4,7-triaminopteridin-6-yl)phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O4S/c13-9-7(5-1-3-6(4-2-5)23-24(20,21)22)16-8-10(14)18-12(15)19-11(8)17-9/h1-4H,(H,20,21,22)(H6,13,14,15,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLZTFAGJYBEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933158 | |

| Record name | 4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-48-8, 61867-18-3 | |

| Record name | p-Hydroxytriamterene sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxytriamterene sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytriamterene sulfate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061867183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYTRIAMTERENE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7634CQ9ZJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。